molecular formula C10H10FN3 B1344334 [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine CAS No. 951907-14-5

[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine

Cat. No.: B1344334
CAS No.: 951907-14-5
M. Wt: 191.2 g/mol
InChI Key: JUTIXVFSGDRBRN-UHFFFAOYSA-N
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Description

[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine: is a chemical compound with the molecular formula C10H10FN3 and a molecular weight of 191.21 g/mol . It features a fluorine atom, an imidazole ring, and a phenylmethanamine group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine typically involves the introduction of the imidazole ring onto a fluorinated phenylmethanamine precursor. Common synthetic methods include:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.

    Reduction: Reduction reactions can occur at the fluorine-substituted phenyl ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Mechanism of Action

The mechanism of action of [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical processes . The fluorine atom can enhance the compound’s binding affinity and specificity to its targets .

Properties

IUPAC Name

(3-fluoro-4-imidazol-1-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c11-9-5-8(6-12)1-2-10(9)14-4-3-13-7-14/h1-5,7H,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTIXVFSGDRBRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)F)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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